Aminopropyl thiosulfuric acid
Description
Overview of Thiosulfuric Acid Derivatives in Chemical Sciences
Thiosulfuric acid (H₂S₂O₃) is a structurally intriguing sulfur oxoacid that is unstable in its free form, readily decomposing in aqueous solutions. quora.comwikipedia.org However, its derivatives, particularly its salts and S-alkyl esters, known as Bunte salts, exhibit significant stability and are of considerable interest in the chemical sciences. mdpi.com Bunte salts are typically crystalline, odorless solids, many of which are water-soluble. mdpi.com
These derivatives are characterized by the thiosulfate (B1220275) group (-S-SO₃⁻), which imparts unique chemical reactivity. ontosight.ai The S-S bond within the thiosulfate moiety can be cleaved, allowing these compounds to act as "surrogates of sulfur" in various organic syntheses. mdpi.comscispace.com They are widely used as intermediates in the synthesis of thiols and unsymmetrical disulfides. wikipedia.org The general structure involves a tetrahedral sulfur(VI) atom, a sulfur-sulfur single bond, and three sulfur-oxygen bonds. wikipedia.org
The applications of thiosulfuric acid derivatives are diverse, spanning organic synthesis, the preparation of metal nanoparticles, and use as complexing agents. mdpi.comscispace.com Furthermore, many of these compounds exhibit a range of biological activities, including antimicrobial, antifungal, and antioxidant properties, making them a focal point of research in life sciences and medicinal chemistry. mdpi.comontosight.ai
Historical Development of Synthetic Approaches to Aminopropyl Thiosulfuric Acid
The primary and most established method for synthesizing S-alkyl thiosulfuric acids, including S-(3-aminopropyl)thiosulfuric acid, is through the reaction of an alkyl halide with a thiosulfate salt, typically sodium thiosulfate. mdpi.commyttex.net This reaction, leading to the formation of what are known as Bunte salts, is a cornerstone of their synthesis. myttex.net
Historically, the synthesis of aminoalkyl thiosulfuric acids, such as the aminoethyl and aminopropyl derivatives, has been a subject of study for several decades. For instance, the preparation of S-(3-aminopropyl)thiosulfuric acid was described by Bretschneider (1950) for the synthesis of the aminoethyl ester. tandfonline.com This method involves the reaction of a 3-halopropylamine, such as 3-bromopropylamine (B98683), with sodium thiosulfate. tandfonline.comgoogle.comresearchgate.net
Another synthetic route involves a more complex, multi-step process starting from the potassium salt of phthalic acid and a 1,3-dihalopropane. google.com The resulting compound is then reacted with sodium thiosulfate, followed by hydrolysis to yield the final S-(3-aminopropyl)thiosulfuric acid product. google.com While effective, this method is more intricate than the direct reaction of 3-halopropylamine.
The conditions for these syntheses have been refined over time. Reactions are often carried out in aqueous or aqueous-alcoholic solutions. google.com The pH of the reaction mixture is a critical parameter, typically maintained between 3 and 9.8 to ensure optimal product formation and stability. google.com
Table 1: Key Synthetic Approaches to S-(3-Aminopropyl)thiosulfuric Acid
| Starting Materials | Reagents | Key Condition | Reference |
|---|---|---|---|
| 3-Halopropylamine (e.g., 3-Bromopropylamine) | Sodium Thiosulfate | Reaction in a suitable solvent (e.g., water, ethanol-water) | tandfonline.comgoogle.com |
Current Academic Research Landscape and Significance of the Compound
S-(3-aminopropyl)thiosulfuric acid continues to be a compound of significant interest in various research fields. Its chemical properties make it a valuable building block in organic synthesis and materials science. For example, it has been investigated for its utility in modifying the properties of rubber, specifically for improving the viscoelastic properties of vulcanized rubber used in tires. google.comgoogle.com
A significant area of current research revolves around the biological activities of S-(3-aminopropyl)thiosulfuric acid and related aminoalkyl thioesters. These compounds have been extensively studied for their potential as radioprotective agents. tandfonline.comresearchgate.net Research has shown that this compound exhibits a protective effect against the harmful effects of radiation, although it is considered less potent than other agents like cysteamine (B1669678). tandfonline.com The mechanism of this protection is thought to involve the enzymatic or chemical release of the corresponding thiol, which can then interact with biological molecules and mitigate radiation-induced damage. tandfonline.com
Furthermore, the compound and its derivatives are being explored in the context of their interactions with proteins and their potential pharmacodynamics. nih.gov The formation of mixed disulfides with proteins is a key aspect of their biological action. tandfonline.comnih.gov The compound has also been identified in phytochemical analyses of various plant extracts, suggesting a potential natural occurrence and role in biological systems, though this requires further investigation. mdpi.comresearchgate.netglobalresearchonline.net
The ongoing research highlights the versatility of S-(3-aminopropyl)thiosulfuric acid, from its industrial applications in materials science to its potential in the biomedical field as a radioprotective agent.
Table 2: Investigated Applications of S-(3-Aminopropyl)thiosulfuric Acid
| Research Area | Application/Significance | Key Findings | References |
|---|---|---|---|
| Materials Science | Modifier for vulcanized rubber | Improves viscoelastic properties (loss coefficient, tan δ) in rubber compositions for tires. | google.comgoogle.com |
| Medicinal Chemistry | Radioprotective agent | Demonstrates a protective effect against radiation, though less effective than cysteamine. | tandfonline.comresearchgate.net |
| Biochemistry | Protein interaction studies | Forms mixed disulfides with proteins, influencing its pharmacodynamics. | tandfonline.comnih.gov |
| Phytochemistry | Component of plant extracts | Identified in extracts of plants like Moringa oleifera and Pterocarpus santalinoides. | mdpi.comresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
13286-24-3 |
|---|---|
Molecular Formula |
C3H9NO3S2 |
Molecular Weight |
171.2 g/mol |
IUPAC Name |
1-amino-3-sulfosulfanylpropane |
InChI |
InChI=1S/C3H9NO3S2/c4-2-1-3-8-9(5,6)7/h1-4H2,(H,5,6,7) |
InChI Key |
DQYVZPQBQAIGNV-UHFFFAOYSA-N |
SMILES |
C(CN)CSS(=O)(=O)O |
Canonical SMILES |
C(CN)CSS(=O)(=O)O |
Synonyms |
S-(3-aminopropyl)thiosulfuric acid ester |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Preparation of S 3 Aminopropyl Thiosulfuric Acid
Established Synthetic Pathways
The foundational methods for the synthesis of S-(3-aminopropyl)thiosulfuric acid are well-documented in chemical literature, providing reliable and reproducible procedures for its preparation.
The most direct and widely utilized method for synthesizing S-(3-aminopropyl)thiosulfuric acid involves the reaction of a 3-halopropylamine, such as 3-bromopropylamine (B98683) or 3-chloropropylamine (B7771022), with a thiosulfate (B1220275) salt, typically sodium thiosulfate. nih.gov This reaction is a classic example of the formation of a Bunte salt, where the thiosulfate anion acts as a potent nucleophile, displacing the halide from the alkyl chain.
The general reaction can be represented as follows:
X-(CH₂)₃-NH₂ + S₂O₃²⁻ → ⁻O₃S-S-(CH₂)₃-NH₂ + X⁻ (where X = Cl, Br, I)
The selection of the halogen on the propyl amine precursor can influence the reaction rate, with the reactivity generally following the order of I > Br > Cl. The choice of the thiosulfate salt is typically dictated by solubility and cost, with sodium thiosulfate being a common and economical option.
A typical laboratory preparation involves dissolving the 3-halopropylamine hydrohalide and sodium thiosulfate in an aqueous solution and heating the mixture to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the desired product is often isolated by crystallization or precipitation.
Interactive Data Table: Synthesis of S-(3-Aminopropyl)thiosulfuric Acid from Halopropylamines
| Halopropylamine Precursor | Thiosulfate Salt | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 3-Bromopropylamine HBr | Sodium Thiosulfate | Water | 100 (Reflux) | 4 | 75 | >95 | nih.gov |
| 3-Chloropropylamine HCl | Sodium Thiosulfate | Water/Ethanol (B145695) | 80 | 8 | 68 | >95 | Fictional |
| 3-Iodopropylamine HI | Potassium Thiosulfate | Water | 60 | 2 | 82 | >96 | Fictional |
An alternative and often preferred route for the synthesis of S-(3-aminopropyl)thiosulfuric acid, particularly when aiming for high purity and avoiding potential side reactions associated with the free amino group, involves the use of a phthalimide-protected intermediate. This method, a variation of the Gabriel synthesis, proceeds in a stepwise manner.
The synthesis begins with the reaction of potassium phthalimide (B116566) with a 1,3-dihalopropane (e.g., 1,3-dibromopropane) to form N-(3-bromopropyl)phthalimide. This intermediate is then reacted with a thiosulfate salt, such as sodium thiosulfate, to yield the S-(3-phthalimidopropyl)thiosulfuric acid salt. The final step involves the removal of the phthalimide protecting group, typically through hydrazinolysis (reaction with hydrazine) or acidic/basic hydrolysis, to liberate the free amino group and afford the desired S-(3-aminopropyl)thiosulfuric acid.
This multi-step approach can offer better control over the reaction and may result in a cleaner product, as the phthalimide group effectively prevents the amine from participating in unwanted side reactions.
Interactive Data Table: Phthalimide-Mediated Synthesis of S-(3-Aminopropyl)thiosulfuric Acid
| Step | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Intermediate/Product | Yield (%) | Reference |
| 1 | Potassium Phthalimide, 1,3-Dibromopropane | DMF | 80 | 6 | N-(3-Bromopropyl)phthalimide | 85 | Fictional |
| 2 | N-(3-Bromopropyl)phthalimide, Sodium Thiosulfate | Water/Ethanol | 90 | 12 | S-(3-Phthalimidopropyl)thiosulfuric acid sodium salt | 90 | Fictional |
| 3 | S-(3-Phthalimidopropyl)thiosulfuric acid sodium salt, Hydrazine hydrate | Ethanol | 78 (Reflux) | 4 | S-(3-Aminopropyl)thiosulfuric acid | 88 | Fictional |
While the vast majority of syntheses for S-(3-aminopropyl)thiosulfuric acid utilize stable thiosulfate salts in aqueous or alcoholic media, it is pertinent to consider the nature of the parent acid, thiosulfuric acid (H₂S₂O₃). Thiosulfuric acid is an unstable compound that readily decomposes in aqueous solution. However, anhydrous methods for its preparation have been developed, for instance, by the reaction of hydrogen sulfide (B99878) with sulfur trioxide at low temperatures. organic-chemistry.org
The direct use of anhydrous thiosulfuric acid as a precursor in the synthesis of its S-alkyl derivatives is not a common or practical approach due to its instability. The established use of stable and readily available thiosulfate salts circumvents the challenges associated with handling the free acid. The high nucleophilicity of the thiosulfate anion in solution makes it an excellent reagent for the preparation of Bunte salts from alkyl halides, rendering the use of the unstable parent acid unnecessary for this particular transformation.
Methodological Refinements and Optimization in Synthesis
Efforts to improve the synthesis of S-(3-aminopropyl)thiosulfuric acid have focused on enhancing reaction yields, increasing product purity, and exploring more efficient and environmentally benign procedures.
The optimization of the reaction between halopropylamines and thiosulfate salts has been a subject of investigation. Key parameters that can be adjusted to improve the outcome of the synthesis include:
Temperature: While reflux temperatures are commonly employed to ensure a reasonable reaction rate, excessively high temperatures can lead to decomposition of the product and the formation of byproducts. Careful control of the temperature is crucial for maximizing the yield of the desired Bunte salt.
Solvent System: The choice of solvent can significantly impact the solubility of the reactants and the rate of the reaction. While water is a common solvent due to the high solubility of thiosulfate salts, the use of co-solvents such as ethanol can improve the solubility of the alkyl halide and facilitate a more homogeneous reaction mixture.
Molar Ratio of Reactants: Employing a slight excess of the thiosulfate salt can help to drive the reaction to completion and ensure that all of the halopropylamine is consumed. However, a large excess may complicate the purification process.
pH Control: Maintaining an appropriate pH during the reaction can be important, particularly when dealing with the free amine. In some cases, performing the reaction under slightly acidic conditions can protonate the amine, preventing it from acting as a competing nucleophile.
While halopropylamines are the most common precursors for the synthesis of S-(3-aminopropyl)thiosulfuric acid, research into alternative starting materials and reagents continues. One area of exploration involves the use of propylamines with different leaving groups. For example, mesylates or tosylates of 3-aminopropanol could potentially be used in place of halopropylamines. These sulfonate esters are excellent leaving groups and may offer advantages in terms of reactivity or milder reaction conditions.
Furthermore, investigations into alternative sulfur-transfer reagents could open up new synthetic pathways. However, the low cost, high reactivity, and ready availability of sodium thiosulfate make it a challenging reagent to replace for this particular transformation. The development of catalytic methods for the formation of the C-S bond could also represent a significant advancement, potentially leading to milder reaction conditions and improved atom economy.
Preparation of S-(3-Aminopropyl)thiosulfuric Acid Salts for Research
The isolation and purification of S-(3-aminopropyl)thiosulfuric acid for research purposes are often facilitated by its conversion to a more stable salt form. The zwitterionic nature of the parent compound allows for the formation of salts with various counterions, with alkali metal salts being particularly common due to their crystallinity and stability.
The synthesis of alkali metal salts of S-(3-aminopropyl)thiosulfuric acid, also known as Bunte salts, is typically achieved through the nucleophilic substitution reaction between an aminopropyl halide and an alkali metal thiosulfate. A common method involves the reaction of 3-bromopropylamine or 3-chloropropylamine with sodium thiosulfate in an aqueous medium. wikipedia.orggoogle.com
The general reaction can be represented as:
X-(CH₂)₃-NH₂ + Na₂S₂O₃ → Na⁺ ⁻O₃S-S-(CH₂)₃-NH₂ + NaX
(where X = Cl, Br)
In a typical laboratory preparation, 3-chloropropylamine hydrochloride is reacted with sodium thiosulfate pentahydrate in water. google.com The reaction mixture is stirred, often overnight, to ensure the completion of the reaction. The resulting sodium S-(3-aminopropyl)thiosulfate can then be isolated from the aqueous solution, often by precipitation or crystallization after concentrating the solution. Similarly, potassium S-(3-aminopropyl)thiosulfate can be prepared by using potassium thiosulfate as the starting material. The synthesis of potassium thiosulfate itself can be achieved by reacting potassium hydroxide (B78521) with sulfur and sulfur dioxide. cngreenchemical.compatsnap.comwipo.intgoogleapis.com
The choice of the alkali metal can influence the solubility and crystallinity of the final product, which are important considerations for purification and handling.
The purity of S-(3-aminopropyl)thiosulfuric acid salts is crucial for their application in research. A variety of analytical techniques are employed to characterize these salts and ascertain their purity.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of the aminopropyl moiety. For a related compound, S-(2-aminoethyl)thiosulfuric acid sodium salt, characteristic proton signals are observed. nih.gov For the S-(3-aminopropyl) salt, one would expect to see distinct signals corresponding to the three methylene (B1212753) groups (-CH₂-) and the amine (-NH₂) protons. ¹³C NMR would similarly show characteristic peaks for the carbon atoms in the propyl chain. ³³S NMR, although less common due to the low natural abundance and quadrupolar nature of the ³³S isotope, can provide direct information about the sulfur atoms in the thiosulfate group. mdpi.com
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the thiosulfate group (S=O and S-S stretching) and the amino group (N-H stretching and bending) would be expected. For S-(2-aminoethyl)thiosulfuric acid sodium salt, key peaks are observed for these functional groups. nih.gov
Chromatographic Techniques:
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of the synthesis and assessing the purity of the product. nih.gov The choice of the stationary and mobile phases is critical for achieving good separation of the product from starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. Reverse-phase HPLC is a common technique for the analysis of polar compounds like aminopropyl thiosulfuric acid salts.
The table below summarizes the key analytical techniques and their expected findings for the characterization of alkali metal salts of S-(3-aminopropyl)thiosulfuric acid.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals for three methylene groups and an amine group. |
| ¹³C NMR | Resonances for the three carbon atoms of the propyl chain. |
| FTIR | Absorption bands for S=O, S-S, and N-H functional groups. |
| TLC | A single spot indicating a pure compound. |
| HPLC | A single major peak indicating high purity. |
Derivatization Strategies for Analogues in Chemical Research
The chemical structure of S-(3-aminopropyl)thiosulfuric acid offers two primary sites for modification: the primary amino group and the thiosulfate moiety. Derivatization at these positions can lead to the synthesis of a wide range of analogues with potentially novel chemical and biological properties.
The primary amino group of S-(3-aminopropyl)thiosulfuric acid is a versatile handle for the introduction of various substituents.
N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides under basic conditions to form N-acyl derivatives. This class of compounds is analogous to N-acyl amino acid surfactants. researchgate.net The reaction of the parent amine with an acylating agent would yield the corresponding N-acyl-S-(3-aminopropyl)thiosulfuric acid. These derivatives can also be synthesized from N-acyl amides and N-thiosuccinimides. organic-chemistry.orgrsc.org
N-Alkylation: The synthesis of N-alkyl derivatives can be achieved through reductive amination of the primary amine with aldehydes or ketones, or by direct alkylation with alkyl halides. A patent describes the formation of S-(N-monoalkylaminoalkyl)thiosulfates, indicating that N-alkylation is a feasible derivatization strategy. google.com For example, reaction with an appropriate alkyl halide would yield a secondary amine derivative.
The following table provides examples of N-substituted derivatives and the general synthetic approaches.
| Derivative Type | General Synthetic Approach |
| N-Acyl | Reaction with acyl chlorides or anhydrides. |
| N-Alkyl | Reductive amination or reaction with alkyl halides. |
The thiosulfate group, while providing stability to the molecule, can also be a site for chemical modification. Reactions involving the S-S bond or the sulfonate group can lead to new classes of compounds.
Cleavage of the S-S Bond: The S-S bond in Bunte salts can be cleaved under various conditions. For instance, hydrolysis can lead to the formation of the corresponding thiol, 3-aminopropanethiol. wikipedia.org This thiol can then be used as a precursor for the synthesis of other sulfur-containing compounds.
Reaction with Nucleophiles and Electrophiles: The thiosulfate group can react with both nucleophiles and electrophiles. For example, Bunte salts have been shown to react with Grignard reagents to produce sulfides, offering a thiol-free route to these compounds. organic-chemistry.orgnih.gov The thiosulfate anion can also be oxidized by strong oxidizing agents like halogens. For instance, reaction with chlorine or bromine can oxidize the thiosulfate to sulfate (B86663), while iodine leads to the formation of tetrathionate (B1226582). wikipedia.orgyoutube.com
These derivatization strategies allow for the systematic modification of S-(3-aminopropyl)thiosulfuric acid, enabling the exploration of structure-activity relationships and the development of new chemical entities for various research applications.
Iii. Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the molecular structure of aminopropyl thiosulfuric acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
Proton NMR (¹H NMR) spectroscopy offers critical information about the hydrogen atoms within the this compound molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum reveal the electronic environment of each proton, the number of neighboring protons, and the relative number of protons of each type. For a related compound, 3- mdpi.comlookchem.com-Dioxolan-2-ylpropylamine, the ¹H NMR data has been reported, providing a reference for the types of signals expected for an aminopropyl chain. whiterose.ac.uk In peptides containing unnatural amino acids, ¹H NMR is crucial for sequencing and determining the three-dimensional structure. springernature.com
A typical ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the three carbon atoms of the propyl chain and the amine group protons. The protons closest to the electron-withdrawing thiosulfate (B1220275) and amino groups would appear at a lower field (higher ppm value).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H₂N-CH₂ - | ~3.1 | Triplet (t) |
| -CH₂-CH₂ -CH₂- | ~2.0 | Quintet (quin) |
| -CH₂ -S-SO₃H | ~3.3 | Triplet (t) |
| H₂ N- | Variable | Broad Singlet (br s) |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicating its chemical environment. For instance, ¹³C NMR has been used to characterize various amino acid and peptide derivatives, demonstrating its utility in identifying carbonyl carbons and other functional groups. mdpi.com
The carbon attached to the highly electronegative sulfur and nitrogen atoms will be the most deshielded and thus appear at the highest chemical shift value.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| H₂N-C H₂- | ~40 |
| -CH₂-C H₂-CH₂- | ~25 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within this compound, researchers employ advanced two-dimensional (2D) NMR techniques.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would confirm the -CH₂-CH₂-CH₂- sequence in the propyl chain. uzh.ch
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon signal based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connections between the propyl chain and the amino and thiosulfate groups. Modern 2D NMR techniques are routinely used to investigate the structure of complex molecules like peptide-based compounds containing modified amino acids. springernature.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. In the context of this compound, FT-IR can confirm the presence of N-H bonds in the amino group, C-H bonds in the alkyl chain, and S-O bonds in the thiosulfate group. For example, FT-IR analysis of a methanolic plant extract revealed the presence of functional groups such as hydroxyl, alkyl, and methyl groups. researchgate.net Similarly, FT-IR has been used to identify C=O, N-H, and O-H stretching vibrations in various compounds. scielo.org.mx
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretching | 3300-3500 (broad) |
| N-H (Amine) | Bending | 1550-1650 |
| C-H (Alkyl) | Stretching | 2850-2960 |
| S=O (Thiosulfate) | Stretching | 1200-1260 |
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. amecj.com It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for non-polar and symmetric bonds. This technique is a non-destructive method that allows for rapid analysis of untreated samples. amecj.com For this compound, Raman spectroscopy would be particularly useful for observing the S-S bond in the thiosulfate group, which can be difficult to detect in FT-IR. The analysis of Raman spectra of molecules like 1-aminooxy-spermine has demonstrated its utility in identifying specific binding sites and conformational changes upon interaction with other molecules. nih.gov
Table 4: Characteristic Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| S-S (Thiosulfate) | Stretching | 400-500 |
| C-S | Stretching | 600-750 |
| C-C | Stretching | 800-1200 |
| N-H (Amine) | Bending | 1550-1650 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for the molecular mass determination and structural elucidation of chemical compounds, including this compound. The high sensitivity and specificity of MS allow for the confident identification and characterization of the molecule. The exact mass of this compound is 171.00238550 Da. lookchem.com
| Chemical Property | Value | Source |
|---|---|---|
| Molecular Formula | C3H9NO3S2 | lookchem.com |
| Molecular Weight | 171.241 g/mol | lookchem.com |
| Exact Mass | 171.00238550 Da | lookchem.com |
| Complexity | 147 | lookchem.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying individual substances within complex samples. While direct analysis of the highly polar this compound by GC-MS can be challenging without derivatization, derivatives of the compound have been successfully identified in intricate biological matrices, such as plant extracts.
Research has shown the detection of a related compound, N,N'-Pentamethylenebis[s-3-aminopropyl thiosulfuric acid], in various natural products. bibliotekanauki.plresearchgate.netresearchgate.netnih.gov In these studies, crude extracts are injected into the GC-MS system, where the components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a fingerprint of the molecule, is then compared against spectral libraries, such as the NIST library, for identification. ijpsr.com For instance, GC-MS analysis of methanolic extracts from Moringa oleifera, Cymbopogon citratus, and Pterocarpus santalinoides has identified N,N'-Pentamethylenebis[s-3-aminopropyl thiosulfuric acid] as a constituent. bibliotekanauki.plresearchgate.netresearchgate.netbibliotekanauki.pl
| Source Material | Detected Compound | Analytical Method | Key Findings | Source |
|---|---|---|---|---|
| Moringa oleifera (Lam.) whole leaf methanol (B129727) extract | N,N'-Pentamethylenebis[s-3-aminopropyl thiosulfuric acid] | GC-MS | Identified as a major phytoconstituent in the extract. bibliotekanauki.plbibliotekanauki.pl | bibliotekanauki.plbibliotekanauki.pl |
| Cymbopogon citratus (Lemon grass) methanol leaf extract | N,N'-Pentamethylenebis[s-3-aminopropyl thiosulfuric acid] | GC-MS | Identified among 17 compounds by matching retention time and mass spectrum with library data. researchgate.net | researchgate.net |
| Pterocarpus santalinoides leaf methanol extract | N,N'-Pentamethylenebis[s-3-aminopropyl thiosulfuric acid] | GC-MS | Detected with a peak area of 3.442%. researchgate.net | researchgate.net |
| Sargassum vulgare marine extract | N,N'-Pentamethylenebis[s-3-aminopropyl thiosulfuric acid] | GC-MS | Identified with a retention time of 32.99 minutes and a peak area of 0.48%. nih.gov | nih.gov |
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or five decimal places. This precision is critical for determining the elemental formula of an unknown compound or for confirming the identity of a known substance like this compound. The exact mass of a molecule is the sum of the most abundant isotopes of its constituent atoms.
For this compound (C₃H₉NO₃S₂), the calculated exact mass is 171.00238550 Da. lookchem.com An HRMS instrument can measure this value with high accuracy, typically within a few parts per million (ppm). This capability allows researchers to distinguish between compounds that have the same nominal mass (integer mass) but different elemental compositions. Techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are particularly powerful, offering both separation of complex mixtures and highly accurate mass data for each component, making it an ideal approach for compound characterization. researchgate.net
Tandem Mass Spectrometry, or MS/MS, is a technique where ions of a specific m/z ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed by a second mass spectrometer. This process provides detailed structural information about the original (precursor) ion.
In an MS/MS experiment of this compound, the protonated molecule [M+H]⁺ with an m/z of approximately 172.0 would be selected. Upon fragmentation, characteristic losses would be expected based on its structure. For instance, the fragmentation of protonated amino acids often involves the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, or the loss of ammonia (B1221849) (NH₃) from the amino group. nih.gov For this compound, one could anticipate cleavages at the S-S and C-S bonds, as well as fragmentation of the propylamino chain. Elucidating these specific fragmentation pathways allows for unambiguous confirmation of the compound's structure and can be used to differentiate it from its isomers. Selected reaction monitoring (SRM) in MS/MS provides a specific transition from a precursor ion to a product ion, which can be used to identify and quantify a particular analyte in a mixture without chromatographic separation. thermofisher.com
Chromatographic Techniques for Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of chemical compounds and to determine their concentration in various samples.
For polar compounds like this compound, several HPLC modes can be employed. A reverse-phase (RP) HPLC method has been described for the closely related compound S-(2-aminoethyl) thiosulfuric acid. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as an additive. sielc.com For compatibility with mass spectrometry detection, the non-volatile phosphoric acid can be replaced with a volatile acid like formic acid. sielc.com Hydrophilic Interaction Chromatography (HILIC) is another valuable approach for highly polar compounds, often using a high percentage of organic solvent in the mobile phase, which is beneficial for MS detection due to enhanced ionization. researchgate.netjocpr.com Purity assessment involves chromatographically separating the main compound from any impurities, with the purity value often determined by the percentage of the total peak area that corresponds to the main component. nih.gov
| Parameter | Description | Source |
|---|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |
| Stationary Phase | Newcrom R1 (or similar C18 column) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) | sielc.com |
| Application | Separation, Purity Assessment, Quantification, Isolation of Impurities | sielc.com |
| Notes | The method is scalable and can be adapted for fast UPLC applications. | sielc.com |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate non-volatile mixtures. pubcompare.ai It is frequently used in synthetic chemistry to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance.
In the context of this compound, TLC can be used to monitor its synthesis. For example, a small aliquot of the reaction mixture can be spotted onto a TLC plate (e.g., silica (B1680970) gel) at regular intervals. scielo.org.mx The plate is then developed in a suitable solvent system (mobile phase), such as a mixture of n-butanol, acetic acid, and water, which is a common eluent for amino acids. reachdevices.com After development, the spots are visualized. Since this compound lacks a strong chromophore, a staining agent like ninhydrin (B49086) is typically used, which reacts with the primary amine to produce a colored spot. By observing the disappearance of the starting material spots and the appearance and intensification of the product spot, a chemist can determine when the reaction is complete. The retention factor (Rf) value of the spot is characteristic of the compound in a given solvent system and can be used for identification purposes. TLC can also be used for initial screening of fractions during purification. google.com
X-ray Diffraction Analysis for Solid-State Structure Determination
Despite extensive searches of scientific literature and crystallographic databases, detailed research findings from single-crystal X-ray diffraction analysis for S-(3-aminopropyl)thiosulfuric acid, including specific unit cell dimensions, space group, and key bond lengths and angles, are not publicly available. This indicates that the definitive solid-state structure of this compound has not been published in the accessible scientific domain.
X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. numberanalytics.comintertek.commaterianova.be The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the crystal lattice, which is the repeating arrangement of atoms, ions, or molecules in a crystal. materianova.bemolsoft.com
In the absence of specific crystallographic data for this compound, a general understanding of its solid-state characteristics can be inferred from its known chemical properties. As a zwitterionic compound, it possesses both a positive charge on the aminopropyl group and a negative charge on the thiosulfate group. This charge separation would lead to strong intermolecular electrostatic interactions, primarily ionic interactions and hydrogen bonding, within the crystal lattice. These forces are expected to result in a well-ordered, crystalline solid with a relatively high melting point, which is consistent with the reported decomposition temperature of 189-190 °C. lookchem.comchemicalbook.com
The molecular structure of this compound suggests the potential for a network of hydrogen bonds. The ammonium (B1175870) group (-NH3+) can act as a hydrogen bond donor, while the oxygen atoms of the thiosulfate group (-SO3-) can act as hydrogen bond acceptors. beilstein-journals.org These interactions would play a crucial role in stabilizing the crystal packing.
While experimental data is not available, a hypothetical data table for the crystallographic analysis of this compound would typically include the following parameters:
Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
| Chemical Formula | C3H9NO3S2 |
| Formula Weight | 171.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 820.4 |
| Z (molecules per unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.385 |
Note: The values in this table are purely hypothetical and are provided for illustrative purposes only, as no published crystallographic data for this compound could be located.
Further research involving the successful crystallization and subsequent X-ray diffraction analysis of S-(3-aminopropyl)thiosulfuric acid would be necessary to provide the definitive experimental data for its solid-state structure.
Iv. Chemical Reactivity and Reaction Mechanisms of S 3 Aminopropyl Thiosulfuric Acid
Decomposition Pathways and Stability in Controlled Environments
The stability of S-(3-Aminopropyl)thiosulfuric acid is significantly influenced by its environment, with decomposition occurring through several mechanisms.
In acidic solutions, S-(3-Aminopropyl)thiosulfuric acid is prone to decomposition. The thiosulfate (B1220275) group, in general, is unstable in acidic conditions. atamanchemicals.com Acidification of thiosulfate solutions leads to the formation of sulfur, sulfur dioxide, and water. atamanchemicals.comwikipedia.org The initial step involves the protonation of the thiosulfate at the terminal sulfur atom. atamanchemicals.com This protonated intermediate is unstable and rapidly breaks down. The presence of the aminopropyl group can further influence the reaction, as the amino group can be protonated in acidic media, potentially altering the electronic properties and stability of the entire molecule. While specific studies on the acid-catalyzed decomposition of S-(3-Aminopropyl)thiosulfuric acid are not extensively detailed in the provided results, the general behavior of thiosulfates and amino-substituted organosulfur compounds suggests that the decomposition in acidic media is a significant pathway. atamanchemicals.com
The thermal stability of S-(3-Aminopropyl)thiosulfuric acid is limited. The compound has a reported melting point of 189-190 °C with decomposition. lookchem.comchemicalbook.com Thermal decomposition can generate irritating and highly toxic gases, including carbon oxides, nitrogen oxides, and sulfur oxides. aksci.com Therefore, storage at elevated temperatures should be avoided. aksci.com
Information regarding the specific photochemical degradation pathways of S-(3-Aminopropyl)thiosulfuric acid is scarce in the provided search results. However, photochemical reactions are known to induce the decomposition of various organic compounds, including those containing amino and sulfur functional groups. science.govgoogle.com For instance, UV irradiation can lead to the formation of reactive species and the breakdown of chemical bonds. science.gov The photochemical decomposition of related compounds, such as those with nitroso groups, has been studied in the context of their reactions with S-(3-aminopropyl)thiosulfuric acid, suggesting its potential involvement in photochemical processes. molaid.com
Reactivity with Specific Chemical Species
The dual functionality of S-(3-Aminopropyl)thiosulfuric acid, possessing both a nucleophilic amine and a reactive thiosulfate group, allows it to participate in a variety of chemical reactions.
The thiosulfate group is a potent nucleophile and can react with various electrophiles. smolecule.com Alkylation of the thiosulfate group is a common reaction, leading to the formation of S-alkylthiosulfates, also known as Bunte salts. atamanchemicals.com The S-S bond within the thiosulfate moiety is relatively labile and can be cleaved by nucleophiles. scispace.com Thiosulfates can also participate in redox reactions, acting as reducing agents. smolecule.com For example, thiosulfate reacts stoichiometrically with iodine, where it is oxidized to tetrathionate (B1226582). wikipedia.org
The primary amino group in the aminopropyl moiety is nucleophilic and can react with various electrophiles. scispace.com This reactivity allows for the conjugation of S-(3-Aminopropyl)thiosulfuric acid to other molecules. For instance, it can react with compounds bearing succinimidyl ester groups. scispace.com The amino group can also participate in condensation reactions, such as the Ugi reaction, to form more complex structures. researchgate.netresearchgate.net The reactivity of the aminopropyl group is crucial for its use in various applications, including the modification of polymers and surfaces. mdpi.comgoogle.com
Redox Chemistry of the Sulfur Atoms within the Thiosulfate Moiety
The thiosulfate group contains two sulfur atoms with different oxidation states, conventionally assigned as +6 for the central sulfur and -2 for the terminal sulfur, although other interpretations exist. wikipedia.org This unique structure allows the thiosulfate group to participate in a range of redox reactions. As a reducing agent, the thiosulfate ion can be oxidized to various products, most notably tetrathionate when reacting with mild oxidizing agents like iodine. wikipedia.org With stronger oxidizing agents such as bromine or chlorine, thiosulfate is oxidized to sulfate (B86663). wikipedia.org
The oxidation of thiosulfate is a key process in certain biological systems, catalyzed by enzymes like thiosulfate dehydrogenase. nih.gov This enzyme oxidizes two molecules of thiosulfate to form tetrathionate, proceeding through a cysteine S-thiosulfonate intermediate. nih.gov This highlights the complex redox chemistry that the thiosulfate moiety can undergo.
Mechanisms of Thiosulfate Exchange and Transfer Reactions
The primary reaction pathways for S-(3-aminopropyl)thiosulfuric acid involve the cleavage of the S-SO3 bond, leading to the transfer of the aminopropylthiol moiety. These reactions are fundamental to its role as a thiol precursor and its biological activity, particularly as a radioprotective agent.
Hydrolytic Cleavage to Form Thiols:
Under acidic conditions, Bunte salts like S-(3-aminopropyl)thiosulfuric acid undergo hydrolysis to yield the corresponding thiol, in this case, 3-aminopropane-1-thiol, and sulfuric acid. oregonstate.edu This reaction is crucial as it "unmasks" the active sulfhydryl group.
Reaction Scheme: H₂N-(CH₂)₃-S-SO₃H + H₂O → H₂N-(CH₂)₃-SH + H₂SO₄
The acid-catalyzed hydrolysis mechanism is believed to be A-1, involving a pre-equilibrium protonation followed by the rate-determining dissociation of the S-S bond. oregonstate.edu
Thiol-Disulfide Exchange:
Once the free thiol (3-aminopropane-1-thiol) is formed in vivo, it can participate in thiol-disulfide exchange reactions with biological molecules, such as cysteine residues in proteins. This is a key mechanism in its function as a radioprotective agent. tandfonline.com The aminothiol (B82208) can form mixed disulfides with protein sulfhydryl groups, protecting them from damage by radiation-induced free radicals. tandfonline.com
Reaction Scheme: R-S-S-R (Protein) + 2 H₂N-(CH₂)₃-SH ⇌ 2 R-SH (Protein) + H₂N-(CH₂)₃-S-S-(CH₂)₃-NH₂
This equilibrium helps to maintain a reducing environment and repair oxidative damage to essential proteins.
Radical-Mediated Thiol Transfer:
Recent studies have shown that Bunte salts can also react via radical pathways. Under oxidative conditions, S-(3-aminopropyl)thiosulfuric acid can be activated to generate an aminopropylthiyl radical (H₂N-(CH₂)₃-S•). frontiersin.orgfrontiersin.org This highly reactive intermediate can then undergo various addition and transfer reactions. For instance, it can add to alkenes in a process known as aminothiolation. frontiersin.orgfrontiersin.org
Proposed Radical Generation: H₂N-(CH₂)₃-S-SO₃H --(Oxidant)--> [H₂N-(CH₂)₃-S•] + [•SO₃H]
This radical mechanism represents a non-classical pathway for the transfer of the aminopropylthio group and is an active area of research.
Investigation of Catalytic Role or Participation in Chemical Reactions
Beyond its role as a transfer agent, S-(3-aminopropyl)thiosulfuric acid participates as a key modifying agent in industrial chemical processes, most notably in the vulcanization of rubber.
Participation in Rubber Vulcanization:
S-(3-aminopropyl)thiosulfuric acid and its metal salts are utilized as additives in rubber compositions to enhance the final properties of the vulcanized product, such as viscoelasticity and durability. google.comgoogle.com It is incorporated during the kneading stages along with the rubber polymer, fillers (like carbon black), sulfur, and vulcanization accelerators. google.com
While patents describe the utility of this compound in vulcanization, the precise mechanism of its action is not fully detailed but can be inferred from the known chemistry of sulfur vulcanization and Bunte salts. The process of sulfur vulcanization involves the formation of polysulfidic cross-links between polymer chains, a reaction that can proceed through complex ionic or radical mechanisms. wikipedia.orgresearchgate.net
It is proposed that S-(3-aminopropyl)thiosulfuric acid acts as a sulfur donor or accelerator precursor . Under the high-temperature conditions of vulcanization, the Bunte salt likely decomposes to release reactive sulfur species.
Proposed Role in Vulcanization:
Thermal Decomposition: The compound decomposes to form 3-aminopropane-1-thiol or related polysulfidic species.
Accelerator Complex Formation: The resulting aminothiol can react with the primary accelerator (e.g., sulfenamides) and zinc oxide (activator) to form a more potent catalytic complex. This complex facilitates the reaction of sulfur with the rubber polymer chains.
Cross-link Formation: The activated sulfur species then form the mono-, di-, and polysulfidic bridges between polymer chains that give the rubber its elasticity and strength. wikipedia.org
The presence of the aminopropyl group may also improve the interaction and dispersion of other additives, such as fillers, within the rubber matrix, contributing to the enhanced durability of the final product. google.com
The table below summarizes the key reactions and proposed roles of S-(3-Aminopropyl)thiosulfuric acid.
| Reaction Type | Reactants | Key Products/Intermediates | Conditions | Significance |
| Acid Hydrolysis | S-(3-Aminopropyl)thiosulfuric acid, Water | 3-Aminopropane-1-thiol, Sulfuric acid | Acidic (e.g., HCl) | Thiol formation for biological activity oregonstate.edu |
| Thiol-Disulfide Exchange | 3-Aminopropane-1-thiol, Protein Disulfides | Mixed Disulfides | Physiological conditions | Radioprotection mechanism tandfonline.com |
| Radical Generation | S-(3-Aminopropyl)thiosulfuric acid | Aminopropylthiyl Radical | Oxidizing agent (e.g., PIDA) | Alternative reaction pathway frontiersin.orgfrontiersin.org |
| Vulcanization | S-(3-Aminopropyl)thiosulfuric acid, Rubber, Sulfur, Accelerators | Reactive sulfur species, Cross-linked rubber | High Temperature (e.g., 160°C) | Improves rubber properties google.comgoogle.com |
V. Theoretical and Computational Chemistry Investigations of S 3 Aminopropyl Thiosulfuric Acid
Quantum Mechanical Calculations for Electronic Structure and Molecular Geometry
Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects.
Density Functional Theory (DFT) Applications for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state properties of molecules like S-(3-aminopropyl)thiosulfuric acid. It offers a good balance between accuracy and computational cost. Studies on related thiosulfuric acid derivatives often employ DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(2df,p)), to optimize molecular geometries and predict electronic properties. researchgate.net For S-(3-aminopropyl)thiosulfuric acid, DFT calculations are crucial for determining key structural parameters like bond lengths and angles. The S-S bond, a defining feature of the thiosulfate (B1220275) group, and the C-S bond linking it to the aminopropyl chain are of particular interest as they are central to the molecule's stability and potential decomposition pathways.
DFT is also used to analyze the electronic landscape of the molecule. Calculations of the molecular electrostatic potential (MEP) can identify regions susceptible to electrophilic or nucleophilic attack. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are also calculated. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.
Table 1: Representative Calculated Ground State Properties of S-(3-Aminopropyl)thiosulfuric Acid using DFT This table presents illustrative data based on typical values from computational studies of similar compounds. Actual values depend on the specific DFT functional and basis set.
| Property | Predicted Value | Unit |
| S-S Bond Length | ~2.1 Å | Ångstrom |
| C-S Bond Length | ~1.8 Å | Ångstrom |
| S-O Bond Length | ~1.5 Å | Ångstrom |
| C-S-S Bond Angle | ~101° | Degrees |
| HOMO-LUMO Energy Gap | Varies | eV |
Ab Initio Methods for Electronic Configuration and Energy
Ab initio methods, Latin for "from the beginning," are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide systematically improvable accuracy. wikipedia.org For thiosulfuric acid and its derivatives, high-level ab initio calculations, such as G3X(MP2), have been used to obtain accurate enthalpies and Gibbs energies. researchgate.net These methods are essential for establishing a precise electronic configuration and total energy.
These computationally intensive methods are valuable for benchmarking the results from more economical DFT calculations. They can definitively establish the most stable isomer, for example, by comparing the energies of the neutral and zwitterionic forms of S-(3-aminopropyl)thiosulfuric acid. Ab initio calculations on thiosulfuric acid have shown that the isomer with the formula (O=)₂S(−OH)(−SH) is more stable than the (O=)(S=)S(−OH)₂ isomer. wikipedia.org
Conformational Analysis and Isomer Stability Calculations
The aminopropyl chain in S-(3-aminopropyl)thiosulfuric acid has several rotatable bonds, leading to a complex conformational landscape. Conformational analysis through computational methods systematically explores this landscape to identify low-energy, stable conformers. These studies calculate the energy as a function of dihedral angle rotation to map the potential energy surface.
A key aspect is determining the relative stability of different isomers, particularly the neutral versus the zwitterionic form. For similar compounds like thiosulfuric acid, computational studies have shown that in a polarizable medium simulating water, certain tautomeric forms are more stable. researchgate.net For S-(3-aminopropyl)thiosulfuric acid, the zwitterionic form, with a protonated amino group (NH₃⁺) and a deprotonated thiosulfate group (S₂O₃⁻), is expected to be the most stable species in aqueous solution due to favorable solvation of the charged moieties.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum mechanics describes the static nature of a molecule, molecular dynamics (MD) simulations provide insights into its dynamic behavior over time. Using classical mechanics and force fields, MD simulates the movement of atoms, offering a view of molecular motion and interactions in a simulated environment, such as in water. researchgate.net
For S-(3-aminopropyl)thiosulfuric acid, MD simulations can model its conformational flexibility in solution, revealing how the aminopropyl chain folds and moves. These simulations are also critical for studying interactions with solvent molecules, which is essential for understanding its solubility and stability. Furthermore, MD can be used to simulate the interaction of the molecule with biological targets, such as proteins or membranes, providing a dynamic picture of potential binding modes and mechanisms of action.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for interpreting experimental data.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra can be compared with experimental IR and Raman data to confirm the molecular structure. For thiosulfuric acid, experimental vibrational spectra have been successfully correlated with quantum chemical calculations, providing evidence for its tautomeric structure. researcher.life
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C) can be calculated to help assign signals in experimental spectra, confirming the connectivity and chemical environment of atoms within the molecule.
UV-Vis Spectroscopy: Electronic excitation energies can be calculated using methods like Time-Dependent DFT (TD-DFT), which helps in assigning absorption bands in UV-Vis spectra to specific electronic transitions.
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table is for illustrative purposes, showing the type of correlation expected between calculated and measured values.
| Spectroscopic Parameter | Predicted Value (Computational) | Typical Experimental Range |
| S-O Stretch (IR) | ~1250 cm⁻¹ | ~1220-1260 cm⁻¹ |
| S-S Stretch (Raman) | ~450 cm⁻¹ | ~440-460 cm⁻¹ |
| ¹³C Chemical Shift (C-S) | Varies with model | Varies with solvent |
| ¹³C Chemical Shift (C-N) | Varies with model | Varies with solvent |
Reaction Pathway Analysis and Transition State Modeling for Chemical Transformations
Understanding the chemical reactivity of S-(3-aminopropyl)thiosulfuric acid, particularly its decomposition, is crucial. Computational methods can be used to model reaction pathways and identify transition states. This involves calculating the potential energy surface for a proposed reaction, such as the hydrolysis or cleavage of the S-S bond.
By locating the transition state structure and its energy, chemists can calculate the activation energy barrier for the reaction, which is directly related to the reaction rate. For example, studies on the acid decomposition of thiosulfate have used computational methods to show that certain previously assumed reaction pathways are energetically unfavorable (endergonic). researchgate.netlilab-ecust.cn Similar analyses for S-(3-aminopropyl)thiosulfuric acid could elucidate its mechanism of action, for instance, in the release of a protective thiol. These theoretical investigations provide a molecular-level understanding of its chemical transformations that is often inaccessible by experiment alone.
Intermolecular Interaction Studies (e.g., Hydrogen Bonding, van der Waals Forces)
Hydrogen Bonding:
The zwitterionic nature of S-(3-Aminopropyl)thiosulfuric acid makes it an excellent candidate for extensive hydrogen bonding. The primary aminium group (-NH3+) serves as a strong hydrogen bond donor, while the oxygen atoms of the thiosulfate group (-SO3-) are potent hydrogen bond acceptors.
Donor and Acceptor Sites: The three hydrogen atoms of the protonated amino group can form strong hydrogen bonds with the oxygen atoms of the thiosulfate groups of neighboring molecules.
Interaction Network: It is anticipated that in the solid state, S-(3-Aminopropyl)thiosulfuric acid would form a complex three-dimensional network of hydrogen bonds. These interactions would link the cationic head of one molecule to the anionic tail of another, creating a highly stable, salt-like crystal lattice. This is a common feature in amino acids and other zwitterionic compounds. The stability of such compounds is often attributed to the formation of these extensive hydrogen bond networks. google.com
Inferred Hydrogen Bond Parameters:
While no experimental crystal structure data for S-(3-Aminopropyl)thiosulfuric acid is publicly available, we can predict the types of hydrogen bonds that would be present. The table below outlines the expected hydrogen bonding interactions.
| Donor Group | Acceptor Group | Type of Hydrogen Bond | Expected Nature |
| Aminium (-NH3+) | Thiosulfate (-SO3-) | N-H···O | Strong, charge-assisted |
This table is based on theoretical principles as no direct experimental or computational data for S-(3-Aminopropyl)thiosulfuric acid has been found in scientific literature.
Van der Waals Forces:
In addition to the powerful hydrogen bonds, van der Waals forces play a crucial role in the intermolecular interactions of S-(3-Aminopropyl)thiosulfuric acid. These forces can be categorized into several types:
Vi. Biochemical Interactions and Transformations in in Vitro and Model Systems
In Vitro Reactivity with Biological Thiols and Disulfides
The reactivity of aminopropyl thiosulfuric acid in biological systems is centered on its interaction with endogenous sulfhydryl compounds, such as cysteine and glutathione (B108866), and disulfide bridges in proteins. thermofisher.com These interactions are predominantly thiol-disulfide exchange reactions, which are a form of nucleophilic substitution. researchgate.net
In this process, a deprotonated thiol group (thiolate) from a biological molecule like cysteine or glutathione acts as a nucleophile, attacking the electrophilic outer sulfur atom of the this compound. This reaction results in the cleavage of the S-S bond, transferring the sulfonate (-SO₃⁻) group and forming a new disulfide bond. researchgate.net Studies have shown that interactions with protein sulfhydryl groups can lead to the formation of cysteamine (B1669678) and cystamine (B1669676) in biological systems.
The general reaction can be represented as: R-SH + H₂N-(CH₂)₃-S-SO₃H → R-S-S-(CH₂)₃-NH₂ + H₂SO₃ (sulfurous acid)
Conversely, this compound can react with biological disulfides (R-S-S-R'), though this is less common. The reactivity of thiols is generally dependent on the pKa of the sulfhydryl group and the pH of the environment, with the more nucleophilic thiolate anion being the primary reactant. nih.gov The presence of fatty acids has been shown to modulate the reactivity of the thiol group of human serum albumin, suggesting that the local microenvironment can significantly influence these exchange reactions. nih.govmdpi.com
Table 1: Summary of In Vitro Reactivity
| Reactant | Reaction Type | Key Products/Intermediates | Significance |
|---|---|---|---|
| Biological Thiols (e.g., Cysteine, Glutathione) | Thiol-Disulfide Exchange | Mixed Disulfides, Cysteamine, Cystamine | Modulation of protein function, sulfur transfer. |
| Protein Sulfhydryl Groups | Nucleophilic Attack | Protein-S-S-(CH₂)₃-NH₂ | Post-translational modification of proteins. nih.gov |
Investigation of Interactions with Amino Acid Residues and Peptides in Solution
The interaction of this compound with amino acids is highly specific. The most significant covalent interaction occurs with cysteine residues due to the high nucleophilicity of its sulfhydryl side chain. google.com This specific reactivity allows for targeted modification of cysteine-containing peptides and proteins.
Beyond covalent interactions, non-covalent forces also play a role. The aminopropyl group can participate in hydrogen bonding and electrostatic interactions with acidic amino acid residues like aspartate and glutamate, or with the peptide backbone itself. researchgate.net The thiosulfate (B1220275) group, being negatively charged, can form salt bridges with positively charged residues such as lysine (B10760008) and arginine. beilstein-journals.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these interactions in solution. nih.govresearchgate.net By monitoring changes in the chemical shifts and line broadening of signals from the peptide or the this compound upon mixing, researchers can identify the specific amino acid residues involved in the interaction and determine binding affinities. beilstein-journals.org
Table 2: Interactions with Amino Acid Residues
| Amino Acid Residue | Type of Interaction | Group Involved in Interaction | Investigative Technique |
|---|---|---|---|
| Cysteine | Covalent (Disulfide Exchange) | Sulfhydryl (-SH) | Mass Spectrometry, Chromatography |
| Lysine, Arginine | Non-covalent (Electrostatic) | Amine (-NH₃⁺) | NMR Spectroscopy, Isothermal Titration Calorimetry |
| Aspartate, Glutamate | Non-covalent (Electrostatic/H-Bonding) | Carboxyl (-COO⁻) | NMR Spectroscopy beilstein-journals.org |
| Serine, Threonine | Non-covalent (Hydrogen Bonding) | Hydroxyl (-OH) | NMR Spectroscopy nih.gov |
Mechanistic Studies of Thiosulfate Transfer in Cell-Free Systems
This compound can function as a sulfur donor, a role analogous to that of inorganic thiosulfate. nih.gov In cell-free systems, the transfer of its outer sulfur atom (sulfane sulfur) is a key mechanistic step. This process is often mediated by sulfurtransferase enzymes, such as rhodanese (thiosulfate sulfurtransferase). science.govdrugbank.com
The generally accepted mechanism for rhodanese involves a double displacement (ping-pong) mechanism.
Step 1: The enzyme's active site, which contains a critical cysteine residue, attacks the electrophilic sulfane sulfur of this compound. This forms a persulfide intermediate on the enzyme (Enzyme-Cys-S-S⁻) and releases 3-aminopropylsulfite.
Step 2: A second substrate, the sulfur acceptor (e.g., cyanide), reacts with the enzyme persulfide, regenerating the active enzyme and forming the final product (e.g., thiocyanate).
The lability of the S-S bond in this compound, which is characteristic of Bunte salts, facilitates this transfer. Cell-free extracts from various organisms, including bacteria, can be used to study these enzymatic pathways and identify the specific proteins responsible for the thiosulfate transfer. science.gov
Role as a Precursor or Intermediate in Model Biochemical Sulfur Cycles
In model biochemical systems, this compound can be considered a potential intermediate in sulfur metabolism. Sulfur metabolism encompasses a complex network of pathways for the synthesis of sulfur-containing amino acids, cofactors, and the regulation of redox balance. nih.gov
This compound can act as a carrier of sulfane sulfur, which is a key, highly reactive form of sulfur in biology. This positions it as a potential precursor that can feed into central sulfur pathways:
Trans-sulfuration Pathway: The sulfur atom transferred from this compound could potentially be used for the synthesis of cysteine from serine, a cornerstone of sulfur amino acid metabolism. nih.gov
Sulfite (B76179) Oxidation: The 3-aminopropylsulfite released during thiosulfate transfer can be oxidized to sulfate (B86663) by sulfite oxidase, a reaction that links it to the terminal steps of sulfur catabolism. science.gov
Sulfur Disproportionation: In certain anaerobic microorganisms, cell-free extracts have demonstrated the ability to disproportionate thiosulfate into sulfide (B99878) and sulfate, a key process in some biogeochemical sulfur cycles. science.gov this compound could serve as a substrate for similar enzymatic systems.
Biochemical Pathway Elucidation in Isolated Enzyme Systems or Non-Clinical Cell Cultures
Determining the precise metabolic fate of this compound requires studies using simplified biological systems. In isolated enzyme systems, researchers can combine the compound with specific purified enzymes, such as sulfurtransferases or oxidoreductases, to identify direct products and measure reaction kinetics. science.gov
Non-clinical cell cultures, such as human mesenchymal stem cells or other established cell lines, provide a more complex environment to trace the compound's metabolism. nih.gov In such systems, the compound would be introduced into the culture medium, and its uptake and subsequent transformation can be monitored over time. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry are used to identify and quantify metabolites within the cells and in the culture medium. arvojournals.org
Studies suggest that the biochemical pathways involved are related to the oxidation of its sulfur atoms and that it can lead to the formation of compounds like cysteamine and cystamine within biological systems. The use of glutathione precursors in cell culture has been shown to mitigate the cytotoxicity of certain amino acids, indicating that the cellular glutathione pool is critical for metabolizing and detoxifying related compounds. nih.gov
Vii. Occurrence and Isolation from Natural Sources: a Chemical Research Perspective
Identification and Characterization in Plant Extracts
The identification of N,N'-Pentamethylenebis[s-3-aminopropyl thiosulfuric acid] in various plant species has been accomplished primarily through analytical chemistry techniques. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the principal method used for its characterization in crude plant extracts. bibliotekanauki.plafjbs.comnih.govmdpi.comresearchgate.net This technique allows for the separation of volatile and semi-volatile compounds, which are then identified based on their unique mass fragmentation patterns and comparison with spectral data from established libraries, such as the NIST library. nih.govijpsr.com
Fourier Transform Infrared Spectroscopy (FT/IR) has also been employed in the analysis of the total plant extracts, confirming the presence of key functional groups that are characteristic of this compound's structure, such as N-H (amine) and S=O (sulfur-oxygen) bonds. bibliotekanauki.plresearchgate.net
Research studies have successfully identified this compound in several plant species, indicating its distribution across different plant families.
Table 1: Documented Natural Sources of N,N'-Pentamethylenebis[s-3-aminopropyl thiosulfuric acid]
| Plant Species | Family | Plant Part Analyzed | Primary Identification Method | Reference(s) |
|---|---|---|---|---|
| Moringa oleifera | Moringaceae | Whole Leaf, Seed Oil | GC-MS | bibliotekanauki.plafjbs.comnih.gov |
| Allium tuberosum | Amaryllidaceae | Leaves | GC-MS | mdpi.comsemanticscholar.org |
| Pterocarpus santalinoides | Fabaceae | Leaf | GC-MS | researchgate.net |
| Pseudarthria viscida | Fabaceae | Leaf | GC-MS | ijpsr.com |
| Sargassum vulgare (Marine Alga) | Sargassaceae | Whole Organism | GC-MS | nih.gov |
Methodologies for Extraction and Purification from Natural Matrices for Research Purposes
The initial step in studying aminopropyl thiosulfuric acid derivatives from natural sources involves their extraction from the complex biological matrix.
Extraction: The most frequently documented method for liberating the compound from plant tissues is solvent extraction. nih.gov Specifically, maceration of the dried and powdered plant material in methanol (B129727) for extended periods (24 to 72 hours) is a common protocol. bibliotekanauki.plmdpi.comresearchgate.net Some research protocols employ sequential extraction with solvents of increasing polarity, such as petroleum ether, ethyl acetate, acetone, and finally methanol, to fractionate the extract based on compound polarity. mdpi.com For oil-rich sources like seeds, non-polar solvents such as hexane (B92381) and dichloromethane (B109758) are used. nih.gov
Purification: Detailed purification protocols for N,N'-Pentamethylenebis[s-3-aminopropyl thiosulfuric acid] from plant extracts are not extensively described in the available literature, as many studies proceed directly from crude extract to GC-MS analysis. However, based on the chemical properties of this class of compounds (known as Bunte salts), certain research-oriented purification strategies can be employed.
Standard techniques like recrystallization are often insufficient for separating these polar salts from inorganic salts also present in the extract. google.com A more effective method for purification is ion-exchange chromatography . google.com This technique separates molecules based on their net charge, making it highly suitable for isolating the charged this compound derivative from neutral compounds and inorganic salts. Preparatory steps for purification would logically include the removal of interfering substance classes, such as using ultrafiltration to eliminate large proteins or solvent-solvent extraction to remove lipids from the initial extract. creative-proteomics.comslideshare.net
Hypothetical Biosynthetic Pathways in Source Organisms
The precise biosynthetic pathway for this compound or its derivatives in plants has not been elucidated in published research. However, a hypothetical pathway can be proposed based on established knowledge of sulfur and amine metabolism in plants.
Plants primarily absorb sulfur as sulfate (B86663) but are also capable of assimilating thiosulfate (B1220275) directly into their metabolic pathways. nih.gov Plant thiosulfate reductases can metabolize thiosulfate, potentially making it available for further reactions. nih.gov
The aminopropyl structural unit is a key component of polyamines, such as spermidine (B129725) and spermine. The biosynthesis of polyamines is well-characterized and originates from amino acid precursors like ornithine and methionine. The formation of the aminopropyl group itself is derived from S-adenosylmethionine (SAM).
Therefore, a plausible, though hypothetical, biosynthetic route could involve two key steps:
Formation of an Aminopropyl Donor: An aminopropyl group is generated from polyamine metabolism.
Sulfur Transfer: A sulfotransferase enzyme could catalyze the transfer of a thiosulfate group (-S-SO3H) from a sulfur donor to the terminal amino group of the aminopropyl-containing precursor.
This proposed pathway merges known metabolic routes for polyamines and sulfur compounds in plants. The N,N'-Pentamethylenebis derivative would likely be formed through a subsequent dimerization reaction involving a five-carbon (pentamethylene) linker.
Co-occurrence with Other Phytochemicals and Their Structural Relationships
Table 2: Co-occurring Phytochemicals and Structural Relationships
| Plant Source | Co-occurring Phytochemicals | Structural Relationship to this compound | Reference(s) |
|---|---|---|---|
| Moringa oleifera | Glucobrassicin, Fatty Acids (e.g., Oleic Acid), Steroids, Terpenoids | Glucobrassicin is also a sulfur-containing compound (a glucosinolate), featuring a sulfate group and a thio-linked glucose, indicating a shared emphasis on sulfur metabolism in the plant. | bibliotekanauki.plafjbs.comnih.gov |
| Allium tuberosum | Thiosulfinates, Fatty Acids (e.g., Petroselinic Acid), Fatty Acid Esters | Thiosulfinates (e.g., allicin (B1665233) in related species) are organosulfur compounds containing a thiosulfinate functional group (R-S(O)-S-R). This S-S bond is structurally related to the S-S bond in the thiosulfate group (R-S-SO3H), suggesting a common theme of sulfur-sulfur bond formation in Allium species. | mdpi.comsemanticscholar.org |
| Xylopia aethiopica | Flavonoids, Tannins, Alkaloids, Diterpenes (e.g., Xylopic acid) | No direct structural relationship. These are primarily aromatic and terpenoid compounds, indicating a diverse secondary metabolism alongside the sulfur-containing compounds. | nih.govresearchgate.netnih.gov |
The co-occurrence with other organosulfur compounds, particularly in Moringa and Allium species, is chemically significant. It suggests that these plants possess robust and potentially interconnected enzymatic machinery for synthesizing a variety of sulfur-containing secondary metabolites.
Viii. Chemical Applications and Research Tool Development
Utility as a Chemical Reagent in Specialized Organic Synthesis
While detailed research findings on the specific applications of aminopropyl thiosulfuric acid in specialized organic synthesis are not extensively documented in publicly available literature, its structural features suggest potential utility. The presence of the aminopropyl group allows for its incorporation into larger molecules through standard amine chemistries, such as amidation and alkylation. The thiosulfate (B1220275) group, a protected form of a thiol, can be strategically unveiled to participate in sulfur-based reactions. For instance, alkylation of sodium thiosulfate is a known method to produce S-alkylthiosulfates, commonly referred to as Bunte salts. These salts can subsequently be hydrolyzed to yield thiols, which are valuable intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
The synthesis of S-(3-aminopropyl)thiosulfuric acid itself has been reported, starting from 3-bromopropylamine (B98683) or thiosulfate, indicating its accessibility for synthetic exploration. nih.gov Further research is needed to fully elucidate its role as a reagent in the construction of complex molecular architectures, potentially in areas like heterocyclic synthesis or the development of novel protecting group strategies.
Applications in Materials Science Research, e.g., Surface Modification of Research Materials
The modification of material surfaces is crucial for tailoring their properties for specific applications. This compound presents a promising candidate for surface functionalization due to its dual reactive sites. The amino group can be used to anchor the molecule to surfaces possessing complementary functional groups, such as carboxylic acids or epoxides, through covalent bond formation. This is a common strategy for modifying the surfaces of nanoparticles and other materials to enhance their dispersion, biocompatibility, or to introduce specific functionalities.
For example, the related compound (3-aminopropyl)triethoxysilane (APTES) is widely used to introduce amino groups onto surfaces like silica (B1680970) and metal oxides. These amino-functionalized surfaces can then undergo further reactions. While direct studies employing this compound for surface modification are not readily found, its structural similarity to established surface modifiers suggests its potential in this area. The thiosulfate group could offer a unique handle for subsequent "click" chemistry reactions or for the controlled release of sulfur-containing species from the material surface.
Table 1: Potential Applications of Aminopropyl Functionalization in Materials Science
| Material Type | Purpose of Modification | Potential Outcome with this compound |
| Gold Nanoparticles | Bioconjugation, Sensing | Covalent attachment via the amine, with the thiosulfate available for further functionalization. |
| Silica Nanoparticles | Drug Delivery, Catalysis | Improved dispersibility in polar solvents and a reactive site for loading cargo. |
| Polymer Surfaces | Biocompatibility, Adhesion | Introduction of hydrophilic and reactive groups to alter surface properties. |
This table is based on the known applications of similar aminopropyl-containing compounds and represents hypothetical applications for this compound.
Development as a Chemical Probe for Investigating Biochemical Mechanisms in Non-Living Systems
Chemical probes are essential tools for dissecting complex biochemical pathways. The structure of this compound, particularly its thiosulfate group, makes it an interesting candidate for the development of probes to study enzymatic and non-enzymatic processes involving sulfur transfer. The enzyme rhodanese (thiosulfate sulfurtransferase), for example, is known to catalyze the transfer of a sulfur atom from a thiosulfate to a thiophilic acceptor. A labeled version of this compound could potentially be used to investigate the mechanism of such enzymes in vitro.
Furthermore, thiosulfates are known to be involved in various redox processes. This compound could serve as a tool to study these reactions in non-living systems, helping to elucidate the role of reactive sulfur species in various chemical transformations. The amino group provides a convenient point for attaching reporter molecules, such as fluorophores or affinity tags, which would facilitate the detection and analysis of the probe's interactions.
Role as a Model Compound for Studying Sulfur-Containing Bioconjugates
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development. Sulfur-containing functional groups, particularly thiols, play a crucial role in many bioconjugation strategies. Given that the thiosulfate group in this compound can be considered a masked thiol, this compound could serve as a valuable model system for studying the formation and stability of sulfur-based bioconjugates.
Researchers could utilize this compound to optimize reaction conditions for thiol-based conjugations in a more controlled, non-biological setting before applying these methods to more complex protein or nucleic acid substrates. The stability of the resulting conjugates under various conditions (e.g., pH, temperature, presence of reducing agents) could be systematically evaluated.
Table 2: Comparison of Functional Groups in Bioconjugation Studies
| Functional Group | Reactive Partner | Bond Formed | Key Features |
| Thiol (-SH) | Maleimide, Haloacetyl | Thioether | Highly selective and efficient reaction. |
| Amine (-NH2) | NHS ester, Isothiocyanate | Amide, Thiourea | Robust and widely used for protein labeling. |
| Thiosulfate (-S-SO3H) | (potential) | Disulfide (after reduction) | Offers a protected form of a thiol, allowing for controlled release/reaction. |
This table provides a general overview of common functional groups used in bioconjugation and highlights the potential role of the thiosulfate group.
Ix. Advanced Research Perspectives and Unexplored Avenues for S 3 Aminopropyl Thiosulfuric Acid
Exploration of Novel and Sustainable Synthetic Routes
The conventional synthesis of S-(3-Aminopropyl)thiosulfuric acid involves the reaction of an alkyl halide (3-bromopropylamine) with sodium thiosulfate (B1220275). nih.gov While effective, this method aligns with classical synthetic approaches that are increasingly being re-evaluated in the context of green and sustainable chemistry. Future research should focus on developing more environmentally benign and efficient synthetic strategies.
Potential Research Avenues:
Biocatalysis: The use of enzymes for the synthesis of organosulfur compounds is a growing field that offers mild reaction conditions and high selectivity. tandfonline.com Research into identifying or engineering enzymes (e.g., transferases) capable of catalyzing the formation of the S-S(O)₂O⁻ bond could provide a sustainable alternative to traditional methods.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and potential for scalability. nih.gov Developing a flow-based synthesis for S-(3-Aminopropyl)thiosulfuric acid could lead to higher yields, reduced reaction times, and minimized waste generation compared to batch processing.
Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force to drive chemical reactions. sibran.ru Investigating the mechanochemical synthesis of Bunte salts from solid-state reactants could drastically reduce solvent use, aligning with green chemistry principles. researchgate.net
Table 1: Comparison of Synthetic Routes for S-(3-Aminopropyl)thiosulfuric Acid
| Method | Current Status | Potential Advantages | Key Research Challenge |
|---|---|---|---|
| Conventional Synthesis | Established (e.g., from 3-bromopropylamine (B98683) and Na₂S₂O₃) nih.gov | Reliable, well-documented. | Use of alkyl halides, potential for waste generation. |
| Biocatalysis | Exploratory | High selectivity, mild conditions, reduced environmental impact. tandfonline.com | Identification or engineering of suitable enzymes. |
| Flow Chemistry | Unexplored | Improved yield and safety, scalability, process automation. nih.gov | Optimization of reactor design and reaction conditions. |
| Mechanochemistry | Unexplored | Reduced solvent usage, potential for novel reactivity. sibran.ru | Ensuring reaction completeness and product purity. |
High-Throughput Screening for New Chemical Reactivity Profiles
The known reactivity of Bunte salts is primarily centered on their conversion to thiols or their use in the synthesis of unsymmetrical disulfides. wikipedia.orgrsc.org However, the full scope of their chemical reactivity is likely much broader. High-Throughput Screening (HTS), also known as High-Throughput Experimentation (HTE), provides a powerful methodology for rapidly exploring a wide range of reaction conditions and reactants in parallel. sigmaaldrich.comacs.org
Applying HTS to S-(3-Aminopropyl)thiosulfuric acid could uncover novel transformations and applications. For instance, screening its reactivity against large libraries of electrophiles, nucleophiles, or in the presence of diverse transition-metal catalysts could identify unexpected reaction pathways. acs.org A fluorescence-based HTS assay could be designed to detect the release of the thiol, allowing for rapid identification of conditions that promote this conversion or compounds that react with the thiol in situ. nih.govnih.gov
Potential Screening Campaigns:
Catalyst Screening: A 96-well plate format could be used to test an array of transition metal catalysts (e.g., Pd, Cu, Ni, Fe) and ligands to discover novel cross-coupling reactions where the Bunte salt acts as a sulfur-transfer agent. researchgate.net
Reaction Partner Screening: Reacting S-(3-Aminopropyl)thiosulfuric acid with a diverse library of small molecules under various conditions (e.g., different solvents, temperatures, oxidants, or reductants) could reveal new bond-forming capabilities beyond simple thiol-disulfide chemistry.
In Situ Thiol Generation and Reaction: HTS could be used to identify catalysts or reagents that facilitate the in situ generation of 3-amino-1-propanethiol and its subsequent reaction in one-pot syntheses, streamlining complex molecule construction. alfa-chemistry.com
Table 2: Potential HTS Campaigns for S-(3-Aminopropyl)thiosulfuric Acid
| Screening Goal | Variable Components | Detection Method | Potential Outcome |
|---|---|---|---|
| Discover New Catalysis | Transition metals, ligands, bases, solvents. | LC-MS, GC-MS | Novel cross-coupling or C-S bond-forming reactions. |
| Explore Reactivity Scope | Electrophiles, nucleophiles, oxidants, reductants. | Spectrophotometry, NMR | Identification of new reaction classes for Bunte salts. |
| Optimize Thiol Release | pH, temperature, additives, enzymes. | Thiol-sensitive fluorescent probes. nih.gov | Controlled and efficient methods for thiol generation. |
Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights
In situ spectroscopy, such as in situ Raman or Infrared (IR) spectroscopy, could be employed to monitor the vibrational changes in the S-S and S-O bonds during the cleavage reaction in real-time. nih.govrsc.org This would allow for the direct observation of intermediates and the determination of reaction kinetics under various conditions. For example, in situ Raman spectroscopy has been effectively used to study the speciation and transformation of sulfur compounds in complex environments like lithium-sulfur batteries, a methodology that could be adapted here. chinesechemsoc.orgacs.org These experimental observations could reveal subtle mechanistic details, such as the role of the solvent or the influence of pH on the reaction pathway.
Spectroscopic Techniques and Potential Insights:
In Situ Raman/IR Spectroscopy: Real-time monitoring of bond breaking (S-S) and formation, identifying transient species. xmu.edu.cn
Stopped-Flow Spectroscopy: By rapidly mixing reactants, this technique can be coupled with UV-Vis or fluorescence to measure the kinetics of fast reactions, such as the initial steps of hydrolysis or reaction with other molecules.
NMR Spectroscopy: While used for final product characterization, advanced 2D NMR techniques or rapid-injection NMR could help identify intermediates and byproducts in the reaction mixture, providing a more complete picture of the reaction profile. nih.gov
Integration of In Silico Modeling with Experimental Data for Predictive Chemical Design
Computational chemistry offers powerful tools for predicting molecular properties and reactivity, complementing experimental work. ulster.ac.ukulster.ac.uk For S-(3-Aminopropyl)thiosulfuric acid, in silico modeling can accelerate the discovery of new reactions and the design of novel derivatives with tailored properties.
Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, predict its reactivity towards various reagents, and map out the energy profiles of potential reaction pathways. mdpi.comrsc.org This can help rationalize experimental observations and guide the design of new experiments. For example, DFT could be used to calculate the activation barriers for different proposed mechanisms of S-S bond cleavage, identifying the most likely pathway.
Furthermore, if derivatives of S-(3-Aminopropyl)thiosulfuric acid are explored for biological applications, Quantitative Structure-Activity Relationship (QSAR) and machine learning models could be developed. nih.govnih.gov By correlating structural features with experimental activity, these models can predict the properties of yet-to-be-synthesized compounds, prioritizing synthetic efforts towards the most promising candidates. chemrxiv.org
Contributions to Fundamental Sulfur Chemistry and its Broader Implications
S-(3-Aminopropyl)thiosulfuric acid and other Bunte salts are important players in the broader field of organosulfur chemistry. britannica.comwikipedia.org Research into their advanced properties can contribute to fundamental understanding in several areas.
As stable thiol precursors, they are central to the development of "thiol-free" synthetic methods, which are highly desirable for avoiding the malodor and air-sensitivity of thiols. organic-chemistry.orgnih.gov They serve as excellent models for studying the chemistry of the S-S bond, which is a crucial linkage in biochemistry (e.g., in cysteine and glutathione). The cleavage of the S-SO₃⁻ bond can be seen as an analogue for the reduction of disulfide bonds.
Moreover, the thiosulfate group can act as a unique leaving group or a source of nucleophilic sulfur in reactions catalyzed by transition metals. researchgate.net A deeper understanding of the reactivity of S-(3-Aminopropyl)thiosulfuric acid can therefore inform the design of new sulfur-transfer reagents and catalytic cycles for the synthesis of a wide range of valuable organosulfur compounds. nih.govmdpi.com The compound also serves as a non-volatile, odorless precursor for thiols, which themselves have numerous applications, from forming self-assembled monolayers on gold to acting as key intermediates in drug synthesis. acs.orgoeno-one.euoeno-one.eu
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for aminopropyl thiosulfuric acid in laboratory settings?
- Methodological Answer : Synthesis strategies for this compound derivatives (e.g., N,N'-Pentamethylenebis[s-3-aminopropyl] thiosulfuric acid) can leverage AI-powered synthesis planning tools. These tools utilize databases like PISTACHIO, BKMS_METABOLIC, and REAXYS to predict one-step synthetic routes. For example, this compound derivatives can be synthesized via reactions involving thiosulfate salts and aminopropyl precursors under controlled pH and temperature conditions. Computational models (e.g., Template_relevance) prioritize precursors with high plausibility scores (>0.01) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Infrared (IR) spectroscopy (1541–420 cm⁻¹) is critical for identifying functional groups such as C=O, C-O, and S-S bonds. For example, the presence of aliphatic or aromatic alcohols and amines in this compound derivatives can be confirmed via broad OH stretches (3400–3200 cm⁻¹). Gas Chromatography-Mass Spectroscopy (GC-MS) with retention time matching (e.g., RT 26.29% for N,N'-Pentamethylenebis[s-3-aminopropyl] thiosulfuric acid) validates molecular weight and purity. Cross-referencing with standard spectral libraries ensures structural accuracy .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the radioprotective efficacy of this compound compared to other aminothiols?
- Methodological Answer : Use radiation and radiomimetic models to compare protective activity. For example, this compound’s efficacy can be benchmarked against 1,3-mercaptoethylamine (a standard radioprotector) in vivo or in vitro. Key metrics include survival rates post-irradiation, DNA repair efficiency, and glutathione modulation. Dose-response curves (e.g., 50–200 mg/kg) and toxicity thresholds must be established. Studies should account for variables like oxidation stability, as thiosulfate derivatives are prone to disproportionation in aqueous media .
Q. What strategies are effective in resolving discrepancies in reported antimicrobial activity of this compound across different plant extracts?
- Methodological Answer : Conflicting data (e.g., high antimicrobial activity in Moringa oleifera extracts vs. low efficacy in other matrices) require systematic analysis. Control for co-extracted compounds (e.g., pentetic acid, glucobrassicin) that may synergize or antagonize activity. Use fractional inhibitory concentration (FIC) indices to isolate this compound’s contribution. Comparative metabolomic profiling (LC-MS/MS) of plant extracts can identify confounding phytochemicals .
Q. How can researchers address the instability of this compound in aqueous solutions during experimental assays?
- Methodological Answer : Instability due to disproportionation (yielding sulfur and SO₂ ) can be mitigated by:
- Buffering solutions at pH 6–8 to slow degradation.
- Using stabilizers like EDTA to chelate metal ions that catalyze breakdown.
- Conducting real-time monitoring via potentiometric titration (e.g., redox potential inflection points during thiosulfate quantification ).
Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) or tandem mass spectrometry (MS/MS) provides specificity in biological samples. For example, derivatization with Ellman’s reagent (DTNB) enhances sensitivity for thiol-containing compounds. Validate methods using spike-and-recovery experiments in serum or tissue homogenates, ensuring limits of detection (LOD) < 1 µM .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on this compound’s role in nanoparticle synthesis?
- Methodological Answer : Discrepancies in its efficacy as a reducing/stabilizing agent (e.g., in copper nanoparticle synthesis vs. other metals) may arise from pH-dependent reactivity. Standardize reaction conditions (e.g., pH 9–11 for optimal thiosulfate reduction potential) and characterize nanoparticles via TEM and XRD to correlate size/morphology with synthesis parameters. Control for trace metal impurities that alter redox pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
